Methyl 2-(2-bromo-5-methoxyphenyl)acetate
Description
Contextual Significance of Halogenated Aryl Acetate (B1210297) Derivatives in Organic Synthesis
Halogenated aromatic compounds, including aryl acetates, are fundamental building blocks in organic synthesis. The presence of a halogen atom on the aromatic ring serves as a crucial functional "handle" for a wide array of chemical transformations. nih.gov Most notably, it enables participation in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. mdpi.comnih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular skeletons from simpler precursors.
The aryl acetate portion of these molecules offers additional synthetic versatility. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, ketones, or other functional groups. Alternatively, the α-carbon of the acetate group can be functionalized. This dual reactivity—the ability to modify both the aromatic ring via the halogen and the side chain via the acetate group—makes halogenated aryl acetates highly valuable intermediates in multi-step syntheses. Their application is widespread, contributing to the synthesis of pharmaceuticals, agrochemicals, and novel organic materials. nih.govresearchgate.net
Overview of the Chemical Compound's Structural Features and their Research Implications
Methyl 2-(2-bromo-5-methoxyphenyl)acetate possesses a distinct combination of functional groups that dictate its chemical behavior and synthetic potential.
Key Structural Features:
Brominated Phenyl Ring: The bromine atom at the C2 position (ortho to the acetate side chain) is the primary site for cross-coupling reactions. Its reactivity is electronically and sterically influenced by the adjacent acetate group and the methoxy (B1213986) group at the C5 position.
Methoxy Group: As an electron-donating group, the methoxy substituent at the C5 position (meta to the bromine) influences the electronic density of the aromatic ring, which can affect the rates and outcomes of substitution and coupling reactions.
Methyl Acetate Group: The CH₂COOCH₃ side chain provides a readily modifiable functional group. The ester can be hydrolyzed to form 2-(2-bromo-5-methoxyphenyl)acetic acid, a precursor for various amide and other carboxylic acid derivatives.
These features make the compound a trifunctional building block, offering chemists the strategic flexibility to introduce molecular diversity at three different points of the molecule.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 117565-90-9 | bldpharm.com |
| Molecular Formula | C₁₀H₁₁BrO₃ | chemscene.com |
| Molecular Weight | 259.10 g/mol | chemscene.com |
| Appearance | Brown Oil | chemicalbook.com |
Evolution of Research Perspectives on this compound and its Analogues
The research trajectory for this compound and its analogues reflects broader trends in synthetic organic chemistry. Initially, research focused on the fundamental synthesis of such building blocks. A common preparative route involves the esterification of the corresponding carboxylic acid, 2-(2-bromo-5-methoxyphenyl)acetic acid, which can be synthesized via bromination of 3-methoxybenzoic acid derivatives. chemicalbook.comgoogle.com
More recently, the focus has shifted towards utilizing the 2-bromo-5-methoxyphenyl scaffold in the synthesis of complex, high-value molecules. Analogues of this compound have been incorporated into larger structures designed to have specific biological activities. For instance, the 2-bromo-5-methoxybenzoyl group is a component of novel benzohydrazide (B10538) derivatives screened for analgesic, antifungal, and antibacterial properties. nih.gov Furthermore, related brominated methoxyphenyl sulfonamides have been investigated as potent cytotoxic agents against human cancer cell lines, acting as inhibitors of tubulin polymerization. nih.gov
This evolution highlights a shift from simply creating the molecule to strategically employing it as a key intermediate. The compound's predictable reactivity, particularly at the bromine-substituted carbon, allows it to be a reliable component in convergent synthetic strategies, where complex molecules are assembled from well-defined fragments. The ongoing interest in this and related structures underscores the enduring importance of halogenated synthons in modern drug discovery and materials science. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-bromo-5-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-3-4-9(11)7(5-8)6-10(12)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZZCVJQEPJTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443171 | |
| Record name | Methyl (2-bromo-5-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117565-90-9 | |
| Record name | Methyl (2-bromo-5-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2 2 Bromo 5 Methoxyphenyl Acetate and Its Analogues
Established Reaction Pathways for Core Structure Formation
The initial phase in the synthesis of methyl 2-(2-bromo-5-methoxyphenyl)acetate involves the construction of the methyl phenylacetate (B1230308) backbone. This is primarily achieved through the esterification of the corresponding aryl acetic acid precursor.
Esterification of Aryl Acetic Acid Precursors
Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. In the context of synthesizing the target molecule, 2-(2-bromo-5-methoxyphenyl)acetic acid is the precursor that undergoes esterification.
The most common and direct method for this esterification is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. fossee.in This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is often used. masterorganicchemistry.com
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). chemicalbook.comntnu.no The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.com
A general procedure involves refluxing a solution of the aryl acetic acid in methanol with a catalytic amount of concentrated sulfuric acid. chemicalbook.com The reaction is monitored until completion, after which the excess methanol is removed, and the crude ester is purified. For instance, the synthesis of various methyl 2-bromophenylacetate derivatives has been achieved with near-quantitative yields (99%) by refluxing the corresponding acid in methanol with a catalytic amount of concentrated H₂SO₄ for 30 minutes. chemicalbook.com
| Reactant | Catalyst | Solvent | Conditions | Yield |
| 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid | conc. H₂SO₄ | Methanol | Reflux, 30 min | 99% |
| 2-(2-bromo-5-methoxyphenyl)acetic acid | conc. H₂SO₄ | Methanol | Reflux, 30 min | 99% |
| 2-(2-bromo-4-methoxyphenyl)acetic acid | conc. H₂SO₄ | Methanol | Reflux, 30 min | 99% |
| 2-(2-bromophenyl)acetic acid | conc. H₂SO₄ | Methanol | Reflux, 30 min | 99% |
| A summary of direct esterification of various brominated phenylacetic acids. |
While Fischer esterification is widely used, alternative methods can offer advantages such as milder reaction conditions or improved yields for specific substrates. These can include the use of different catalysts or activating agents.
Recent advancements have explored the use of solid acid catalysts, which can simplify the workup procedure as they can be easily filtered off from the reaction mixture. researchgate.net Other methods might involve the use of reagents like diazomethane (B1218177) for the esterification of carboxylic acids, although this method is often reserved for small-scale syntheses due to the hazardous nature of diazomethane. researchgate.net
Microwave-assisted esterification has also emerged as a green and efficient alternative, significantly reducing reaction times. mdpi.com For example, N-fluorobenzenesulfonimide (NFSi) has been identified as an effective catalyst for the direct esterification of aryl and alkyl carboxylic acids under microwave irradiation. mdpi.com Another approach utilizes N-bromosuccinimide (NBS) as a catalyst under neat conditions, which is metal-free and tolerant to air and moisture, allowing for a simple synthetic and isolation procedure. nih.gov
| Catalyst/Method | Conditions | Advantages |
| N-fluorobenzenesulfonimide (NFSi) | Microwave irradiation | Rapid reaction times, energy saving |
| N-bromosuccinimide (NBS) | Neat, 70°C | Metal-free, air and moisture tolerant, simple procedure |
| Dowex H+/NaI | Varies | Effective for sterically hindered structures |
| A table of alternative esterification protocols. |
Regioselective Bromination of Methoxy-substituted Phenylacetates
The second crucial step is the introduction of a bromine atom at a specific position on the aromatic ring of the methoxy-substituted phenylacetate. The methoxy (B1213986) group is an activating, ortho-, para-directing group in electrophilic aromatic substitution, meaning it directs incoming electrophiles to the positions ortho and para to itself. wikipedia.org
Electrophilic aromatic substitution (SₑAr) is the fundamental mechanism by which a bromine atom is introduced onto the benzene (B151609) ring. wikipedia.orgmasterorganicchemistry.com The reaction involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com
In the case of a methoxy-substituted phenylacetate, the methoxy group strongly activates the ring towards electrophilic attack. The challenge lies in achieving regioselectivity, that is, directing the bromine to the desired position. For methyl 2-(5-methoxyphenyl)acetate, the positions ortho and para to the methoxy group are activated.
Direct bromination using molecular bromine (Br₂) in a suitable solvent like acetic acid can be employed. nih.gov The reaction of 4-methoxyphenylacetic acid with bromine in acetic acid, for instance, results in regioselective bromination to yield 2-(3-bromo-4-methoxyphenyl)acetic acid in high yield. nih.gov The use of a Lewis acid catalyst, such as FeBr₃, can enhance the electrophilicity of bromine, facilitating the reaction. libretexts.org
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination, particularly for allylic and benzylic positions, but also for aromatic rings, especially those that are activated. manac-inc.co.jpmasterorganicchemistry.com NBS serves as a source of electrophilic bromine, and its use can offer milder reaction conditions and improved selectivity compared to molecular bromine. manac-inc.co.jpresearchgate.net
The bromination of activated aromatic compounds with NBS can be highly regioselective. organic-chemistry.orgnih.gov For instance, the bromination of activated aromatic compounds using NBS in tetrabutylammonium (B224687) bromide has been shown to be predominantly para-selective. organic-chemistry.org The reaction can be accelerated by the addition of acidic montmorillonite (B579905) K-10 clay, with or without microwave assistance. organic-chemistry.org
The reactivity of NBS can be enhanced by the addition of catalysts. For example, mandelic acid has been shown to catalyze a highly regioselective aromatic bromination with NBS in aqueous conditions at room temperature. nsf.gov Computational studies suggest that Lewis basic additives interact with NBS to increase the positive character of the bromine atom, making it a more potent electrophile. nsf.gov
A patent describes a method for synthesizing 2-bromo-5-methoxyphenol (B1282781) where the intermediate 3-methoxyphenyl (B12655295) acetate (B1210297) is brominated using NBS in acetonitrile (B52724). patsnap.com This highlights the applicability of NBS for the regioselective bromination of methoxy-substituted aromatic compounds.
| Reagent | Catalyst/Additive | Solvent | Key Features |
| N-Bromosuccinimide (NBS) | Tetrabutylammonium bromide | Not specified | Predominantly para-selective monobromination |
| N-Bromosuccinimide (NBS) | Acidic montmorillonite K-10 clay | Not specified | Rate acceleration |
| N-Bromosuccinimide (NBS) | Mandelic acid | Aqueous | Highly regioselective, room temperature |
| N-Bromosuccinimide (NBS) | None | Acetonitrile | Used for bromination of 3-methoxyphenyl acetate |
| A summary of bromination strategies using NBS. |
Influence of Reaction Conditions on Regioselectivity
The precise placement of functional groups on an aromatic ring, known as regioselectivity, is a fundamental challenge in organic synthesis. In the context of producing analogues of this compound, controlling the position of the bromine atom is paramount. The directing effects of existing substituents on the benzene ring heavily influence the outcome of electrophilic aromatic substitution reactions. openochem.orglibretexts.orgmasterorganicchemistry.comlibretexts.org
For instance, in the bromination of a methoxy-substituted phenylacetate, the methoxy group (-OCH3) is an ortho-, para-director, meaning it activates these positions for electrophilic attack. Conversely, an acyl group is a meta-director. libretexts.orgmasterorganicchemistry.com The interplay between these directing effects and the reaction conditions—such as solvent, temperature, and the presence of catalysts—determines the final regiochemical outcome.
Recent studies have demonstrated that solvents like hexafluoroisopropanol (HFIP) can significantly influence the regioselectivity of reactions such as bromolactonization. nih.govresearchgate.netrsc.org By mediating the reaction, HFIP can favor the formation of one regioisomer over another. Computational and experimental studies have shown that in HFIP, the regioselectivity is often under kinetic control, favoring the formation of the endo-product. nih.govresearchgate.net Lowering the reaction temperature can further enhance this selectivity. nih.govresearchgate.net The addition of a Brønsted acid catalyst can shift the selectivity towards the thermodynamically favored exo-product. nih.gov
Multi-Component and Convergent Synthetic Approaches
MCRs combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. nih.govresearchgate.netacgpubs.org This approach is characterized by high atom economy, operational simplicity, and often leads to the rapid assembly of complex molecular scaffolds. nih.govresearchgate.net For example, a one-pot, multi-component synthesis of pyrido[2,3-d:6,5-d']dipyrimidines has been developed using a nanomagnetic catalyst at room temperature, showcasing the efficiency of MCRs. researchgate.net
Convergent synthesis involves the separate synthesis of fragments of the final molecule, which are then coupled together in the final steps. This strategy is particularly useful for preparing disubstituted benzene derivatives. openochem.orgmasterorganicchemistry.com The order in which substituents are introduced is crucial and depends on their directing effects. For instance, to achieve a specific substitution pattern, it may be necessary to install a group that can later be chemically transformed to reverse its directing influence (e.g., reducing a nitro group to an amine). masterorganicchemistry.comlibretexts.org
Catalytic Strategies in the Synthesis of this compound and Related Systems
Catalysis plays a central role in modern organic synthesis, offering pathways to reactions that are otherwise difficult or impossible to achieve. Palladium and copper catalysts are particularly important in the synthesis of aryl bromides and their derivatives.
Palladium-Catalyzed Transformations for Aryl Bromides
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govjocpr.comresearchgate.net These reactions are generally tolerant of a wide range of functional groups, making them highly versatile. researchgate.net
A variety of palladium catalysts and ligands have been developed to improve the efficiency and scope of these reactions, particularly for less reactive aryl chlorides and bromides. researchgate.netorganic-chemistry.orgrsc.org For example, palladium complexes with bulky, electron-rich phosphine (B1218219) ligands have proven to be very effective. researchgate.net Microwave-assisted palladium-catalyzed cross-coupling reactions have also been shown to proceed with high efficiency and short reaction times. mdpi.com
Table 1: Examples of Palladium-Catalyzed Reactions for Aryl Bromides
| Reaction Type | Catalyst/Ligand | Key Features |
| Heck Coupling | Pd(OAc)2 / Tetrahydropyrimidinium salts | High activity and stability in air. mdpi.com |
| Acylation | Pd(dba)2 / dppp | Direct acylation of aryl bromides with aldehydes. organic-chemistry.org |
| Carbonylation | Pd(OAc)2 / Xantphos | Synthesis of amides and esters at atmospheric pressure. acs.org |
| C-H Arylation | Pd(Pt-Bu3)2 | Direct arylation of heteroarenes. organic-chemistry.org |
Applications of Suzuki Cross-Coupling in Related Systems
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis, particularly for the creation of biaryl compounds. rsc.orggre.ac.uknih.govsandiego.eduresearchgate.net This reaction is valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boron-containing reagents. nih.govsandiego.edu
The synthesis of biaryl analogues often utilizes the Suzuki coupling of substituted phenylboronic acids with aryl bromides. nih.govinventivapharma.com The choice of catalyst, base, and solvent system is critical for achieving high yields. For instance, Pd(OH)2 has been used as an effective catalyst for the synthesis of biaryl analogues at 65 °C. nih.gov The solvent mixture can also significantly impact the yield, with a water/ethanol mixture sometimes providing better results than toluene (B28343) or DMF. nih.gov
C-H Bond Functionalization Approaches in Aryl Bromide Synthesis
Direct C-H bond functionalization represents a highly atom-economical and efficient strategy for synthesizing functionalized aryl bromides, as it avoids the need for pre-functionalized starting materials. acs.orgacs.orgfigshare.comnih.gov However, the C-H functionalization of aryl bromides can be challenging due to their relatively low reactivity towards C-H activation. acs.orgacs.orgfigshare.com
Despite these challenges, palladium-catalyzed methods have been developed for the direct arylation of bromoarenes. acs.org These reactions often employ a silver-mediated C-H bond activation pathway. acs.orgnih.gov Palladium catalysts have also been used for the ligand-directed functionalization of C-H bonds, allowing for the introduction of various functional groups at specific positions. nih.govmdpi.comnih.govproceedings.science For example, in the presence of a suitable directing group, palladium catalysts can facilitate the ortho-halogenation of sp2 C-H bonds. nih.gov
Copper-Catalyzed Reactions
Copper-catalyzed cross-coupling reactions have a long history and have seen a resurgence in recent years as a more economical and less toxic alternative to palladium-catalyzed methods. rsc.orgacs.org These reactions are effective for a variety of transformations involving aryl bromides.
Copper(II) catalysts have been successfully employed for C-O cross-coupling reactions between aryl bromides and aliphatic diols, providing a route to hydroxyalkyl aryl ethers and phenols. rsc.org Copper-catalyzed systems have also been developed for the amination of aryl bromides, including those with base-sensitive functional groups. chemistryviews.org Furthermore, copper catalysts are effective for the cross-coupling of thiols with aryl bromides and even unactivated aryl chlorides. researchgate.net In some cases, copper-catalyzed reactions can proceed efficiently in the absence of a ligand. researchgate.net
Table 2: Examples of Copper-Catalyzed Reactions for Aryl Bromides
| Reaction Type | Catalyst/Ligand | Key Features |
| C-O Coupling | CuCl2 | Efficient coupling of aryl bromides with aliphatic diols. rsc.org |
| C-N Coupling | CuI / Anionic diamine ligand | Amination of base-sensitive aryl bromides. chemistryviews.org |
| C-S Coupling | CuI / Oxalic diamide | Coupling of thiols with unactivated aryl chlorides. researchgate.net |
| α-Arylation | Cu/oxalamide | Coupling of nitroalkanes with (hetero)aryl halides. researchgate.net |
| Cross-Coupling | XantphosCuCl | Coupling of organoboranes with electron-deficient aryl bromides. rsc.orgrsc.org |
Intramolecular N-Arylation in Related Systems
Intramolecular N-arylation is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. This reaction typically involves the formation of a carbon-nitrogen bond between an amine and an aryl halide within the same molecule, often catalyzed by a transition metal complex, such as those derived from palladium or copper. In systems related to this compound, a suitably functionalized derivative could undergo such a cyclization. For instance, a precursor bearing an amino group on the acetate side chain could be cyclized via intramolecular N-arylation at the bromine-substituted carbon (C-2) of the phenyl ring. This would lead to the formation of lactams, which are core structures in numerous pharmaceuticals. The efficiency of these reactions is highly dependent on the catalyst system, ligands, and base employed.
Cyclization Reactions in Precursor Conversion
The 2-bromo-5-methoxyphenyl scaffold is a versatile starting point for constructing a variety of heterocyclic analogues through cyclization reactions. scilit.com For example, derivatives of 2-(2-bromo-5-methoxyphenyl)acetic acid can serve as precursors for multi-ring systems. One potential pathway involves converting the acetic acid moiety into a more reactive species that can participate in intramolecular reactions. For example, Friedel-Crafts-type cyclizations could be employed if the side chain is elongated and functionalized appropriately, leading to the formation of fused ring systems. Another approach could involve coupling the acetic acid derivative with another molecule containing a reactive functional group, followed by a subsequent cyclization step to form complex heterocyclic structures. scilit.com
Emerging Catalytic Systems for Related Syntheses
Modern organic synthesis increasingly relies on novel catalytic systems to improve efficiency, selectivity, and environmental friendliness. For syntheses related to this compound, several emerging catalysts show significant promise.
Nitrogen-Heterocyclic Carbenes (NHCs) : NHCs have gained prominence as highly effective ligands for transition metal catalysts and as organocatalysts in their own right. tcichemicals.com In the context of synthesizing analogues, NHC-ligated palladium complexes are exceptionally active for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. researchgate.net These reactions could be used to modify the bromo-substituent of the core molecule, introducing new carbon-carbon or carbon-nitrogen bonds. researchgate.net The strong σ-donating properties of NHCs stabilize the metal center and enhance catalytic activity, often allowing for reactions to proceed under milder conditions with lower catalyst loadings. tcichemicals.comacs.org
Niobium(V) Fluoride (NbF₅) : Niobium pentahalides, particularly NbF₅ and NbCl₅, are emerging as potent Lewis acid catalysts for a variety of organic transformations. researchgate.netresearchgate.net NbF₅ has demonstrated high efficiency in reactions such as the cyanosilylation of aldehydes, a process that could be relevant for elaborating the side chain of related molecules. organic-chemistry.org Its strong Lewis acidity can activate functional groups, facilitating bond formation under mild, often solvent-free conditions. organic-chemistry.org Niobium catalysts have also been explored for Friedel-Crafts reactions and the synthesis of heterocyclic compounds like pyranoquinolines. researchgate.netacs.org
Lithium Chloride (LiCl) : While a simple salt, LiCl plays a crucial role as an additive or catalyst in several organic reactions. sarchemlabs.comatamanchemicals.com In transition metal-catalyzed cross-coupling reactions, such as the Stille reaction, LiCl can accelerate the transmetalation step by breaking up organotin aggregates and forming more reactive organometallic species. atamanchemicals.comatamankimya.com It is also known to promote reactions by increasing the polarity of the solvent or by acting as a source of nucleophilic chloride ions. acs.orgresearchgate.net Its ability to enhance reactivity and selectivity makes it a valuable component in the toolkit for synthesizing complex molecules derived from the 2-bromo-5-methoxyphenyl scaffold. atamankimya.comresearchgate.net
Table 1: Overview of Emerging Catalytic Systems
| Catalyst System | Type | Key Applications in Related Syntheses | References |
|---|---|---|---|
| Nitrogen-Heterocyclic Carbenes (NHCs) | Ligand/Organocatalyst | Cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) for C-C and C-N bond formation. | researchgate.netacs.org |
| Niobium(V) Fluoride (NbF₅) | Lewis Acid Catalyst | Friedel-Crafts reactions, cyanosilylation, synthesis of heterocycles. | researchgate.netorganic-chemistry.orgacs.org |
| Lithium Chloride (LiCl) | Additive/Co-catalyst | Enhancing transition metal-catalyzed cross-coupling (e.g., Stille reaction), source of chloride ions. | atamanchemicals.comatamankimya.comacs.org |
Precursor Synthesis and Functional Group Interconversions
The synthesis of this compound relies on the availability of well-defined precursors and the strategic use of functional group manipulations, including protection and deprotection steps.
Preparation of 2-(2-bromo-5-methoxyphenyl)acetic Acid Derivatives
The parent carboxylic acid, 2-(2-bromo-5-methoxyphenyl)acetic acid, is the immediate precursor to the target methyl ester. A common route to this acid involves the regioselective bromination of a methoxyphenylacetic acid derivative. For example, the synthesis of the related isomer 2-(3-bromo-4-methoxyphenyl)acetic acid is achieved by the direct bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, affording the product in high yield. nih.gov A similar strategy could be applied to 3-methoxyphenylacetic acid. Alternatively, synthesis can begin with 2-bromo-5-methoxybenzoic acid, which can be prepared by the bromination of m-anisic acid. google.comprepchem.com The benzoic acid can then be converted to the desired phenylacetic acid through a series of steps, such as reduction to the corresponding benzyl (B1604629) alcohol, conversion to a benzyl halide, and subsequent cyanation followed by hydrolysis.
Synthesis of Key Intermediates (e.g., 2-bromo-5-methoxyphenol)
A key building block for these syntheses is 2-bromo-5-methoxyphenol. A prevalent synthetic route starts from 3-methoxyphenol (B1666288). patsnap.com Direct bromination of 3-methoxyphenol can lead to a mixture of isomers, including the desired product and 4-bromo-3-methoxyphenol, which are difficult to separate. patsnap.com To achieve better selectivity, a protection-bromination-deprotection sequence is often employed. The phenolic hydroxyl group of 3-methoxyphenol is first protected, for instance, as a tert-butyldimethylsilyl (TBDMS) ether or an acetate ester. patsnap.com The protected intermediate is then brominated, which directs the bromine to the desired position. Finally, deprotection of the hydroxyl group yields 2-bromo-5-methoxyphenol. patsnap.com Another approach involves the bromination of guaiacol (B22219) (2-methoxyphenol) followed by functional group manipulation to arrive at the desired substitution pattern. chemicalbook.comgoogle.com
Protection and Deprotection Strategies for Phenolic Hydroxyl Groups
The phenolic hydroxyl group is reactive under many conditions used for functional group interconversions on the aromatic ring or side chains. highfine.com Therefore, its temporary protection is a critical step in multi-step syntheses. wikipedia.orgzmsilane.com
Common protecting groups for phenols include:
Ethers : Methyl, benzyl, and silyl (B83357) ethers (e.g., TBDMS, TIPS) are widely used. highfine.comzmsilane.com Methyl ethers are robust but require harsh conditions for cleavage, such as using boron tribromide (BBr₃). stackexchange.com Benzyl ethers are versatile as they can be removed by hydrogenolysis. researchgate.net Silyl ethers are popular due to their ease of introduction and removal under mild, fluoride-mediated (e.g., TBAF) or acidic conditions. zmsilane.com
Esters : Acetyl or benzoyl esters can also protect phenols. researchgate.net They are typically introduced using the corresponding acyl chloride or anhydride (B1165640) and are removed by basic hydrolysis.
The choice of protecting group depends on its stability towards the reaction conditions planned for subsequent steps. scirp.org For instance, a silyl ether would be unsuitable for a reaction run under strongly acidic conditions. Deprotection strategies are equally important and must be chosen to avoid affecting other functional groups in the molecule. scispace.comgoogle.comnih.gov
Table 2: Common Protecting Groups for Phenolic Hydroxyls
| Protecting Group | Abbreviation | Common Introduction Reagents | Common Deprotection Conditions | References |
|---|---|---|---|---|
| Methyl Ether | Me | Dimethyl sulfate, Methyl iodide | BBr₃, Strong acid (e.g., HI) | highfine.comstackexchange.com |
| Benzyl Ether | Bn | Benzyl bromide, Benzyl chloride | Catalytic Hydrogenolysis (H₂, Pd/C) | researchgate.net |
| tert-Butyldimethylsilyl Ether | TBDMS/TBS | TBDMS-Cl, Imidazole | TBAF, HF, Acetic Acid | patsnap.comzmsilane.com |
| Acetyl Ester | Ac | Acetic anhydride, Acetyl chloride | Base (e.g., NaOH, K₂CO₃), Acid | patsnap.comgoogle.com |
| Benzoyl Ester | Bz | Benzoyl chloride | Base (e.g., NaOH) | scirp.org |
Chemical Reactivity and Transformation Studies of Methyl 2 2 Bromo 5 Methoxyphenyl Acetate
Reactions Involving the Aryl Bromide Moiety
The carbon-bromine bond on the aromatic ring is a key site for a variety of chemical transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Substitution Reactions with Diverse Nucleophiles
While direct nucleophilic aromatic substitution on unactivated aryl halides is generally challenging, the strategic placement of the bromo and methoxy (B1213986) groups can influence reactivity. However, more commonly, the aryl bromide is converted to a more reactive intermediate, such as an organometallic species, to facilitate reaction with nucleophiles. There is limited direct evidence in the searched literature for classical nucleophilic aromatic substitution reactions with this specific substrate.
Metal-Catalyzed Cross-Coupling Reactivity (e.g., Suzuki, Heck, Sonogashira)
The aryl bromide functionality of Methyl 2-(2-bromo-5-methoxyphenyl)acetate is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or its ester equivalent in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl compounds. researchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net While specific examples with this compound are not detailed in the provided results, the reaction is a standard transformation for this class of compounds. mdpi.com
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene to form a substituted alkene. thieme-connect.denih.gov This reaction is typically catalyzed by a palladium salt with a phosphine (B1218219) ligand and a base. thieme-connect.dethieme-connect.de The reaction with electron-rich bromoarenes can sometimes be sluggish, but the choice of ligand, such as tri-2-tolylphosphine, can significantly improve yields. thieme-connect.de High temperatures are often required for aryl bromides. syntheticpages.org
Sonogashira Coupling: This cross-coupling reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. ethz.chrsc.orgnih.gov It is a highly effective method for the synthesis of aryl alkynes. chemrxiv.org The reaction is fundamental in the synthesis of various complex molecules, including pharmaceutically relevant antagonists for metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). ethz.ch
Below is a table summarizing representative conditions for these cross-coupling reactions with similar aryl bromides.
| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Temperature | Yield |
| Heck | Pd(OAc)2 / P(o-tolyl)3 | Methyl acrylate (B77674) | Et3N | N/A | 100°C | Moderate |
| Heck | Pd(PPh3)2Cl2 / P(o-tolyl)3 | Ethyl acrylate | Et3N | Toluene (B28343) | 165°C | ~48% syntheticpages.org |
| Suzuki | Pd(0) catalyst | Phenylboronic acid | K3PO4 | Toluene | N/A | Good researchgate.net |
| Sonogashira | PdCl2(PPh3)2 / CuI | Terminal Alkyne | Amine Base | N/A | Ambient | Moderate to Good ethz.ch |
Transformations of the Methyl Ester Functionality
Hydrolysis to the Corresponding Carboxylic Acid
The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2-(2-bromo-5-methoxyphenyl)acetic acid. uni.lu This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt. Alternatively, acidic hydrolysis can also be employed. This conversion is a fundamental step in many synthetic pathways, as the resulting carboxylic acid can undergo a wide range of further reactions, such as conversion to acid chlorides, amides, or other esters.
Transesterification and Other Ester Derivatization Reactions
Transesterification, the conversion of the methyl ester to a different ester, can be accomplished by reacting the compound with another alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl or aryl groups, which can modify the steric and electronic properties of the molecule.
Furthermore, the methyl ester can be converted into other derivatives. For instance, reaction with amines can produce the corresponding amides, such as 2-(2-bromo-5-methoxyphenyl)-N-methylacetamide. uni.lu This amidation reaction broadens the synthetic utility of the parent compound.
The following table outlines these transformations.
| Transformation | Reagents | Product |
| Hydrolysis | NaOH(aq) or KOH(aq), then H+ | 2-(2-bromo-5-methoxyphenyl)acetic acid uni.lu |
| Amidation | Methylamine (CH3NH2) | 2-(2-bromo-5-methoxyphenyl)-N-methylacetamide uni.lu |
Modifications and Reactions of the Methoxy Group on the Aromatic Ring
The methoxy group (-OCH3) on the aromatic ring is generally stable. However, under certain conditions, it can be cleaved to yield a phenol. This demethylation is most commonly achieved using strong Lewis acids like boron tribromide (BBr3) or strong protic acids such as hydrobromic acid (HBr). This transformation unmasks a hydroxyl group, which can then be used as a handle for further functionalization, for example, through etherification or esterification, significantly increasing the molecular diversity accessible from the starting material. Specific studies detailing the demethylation of this compound were not found in the search results, but this is a standard transformation for aryl methyl ethers.
Aromatic Ring Functionalization and Derivatization Studies (e.g., nitration, sulfonation)
The aromatic ring of this compound presents a unique platform for electrophilic substitution reactions, allowing for the introduction of various functional groups that can significantly alter the molecule's properties and lead to a diverse range of derivatives. The reactivity and regioselectivity of these substitutions are primarily governed by the directing effects of the existing substituents: the bromo group at the C2 position, the methoxy group at the C5 position, and the methyl acetate (B1210297) group at the C1 position.
The methoxy group (-OCH₃) is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the bromo group (-Br) is a deactivating group due to its inductive electron-withdrawing effect, yet it also acts as an ortho, para-director because of the resonance contribution of its lone pairs. The methyl acetate group (-CH₂COOCH₃) is generally considered a weakly deactivating group. In cases of competing directing effects, the strongly activating methoxy group is expected to exert the dominant influence on the position of incoming electrophiles.
Nitration Studies:
While specific research on the nitration of this compound is not extensively documented in publicly available literature, the outcomes can be predicted based on studies of analogous compounds. For instance, the nitration of bromobenzene (B47551) is known to yield a mixture of ortho- and para-nitro isomers, with the para product being predominant due to reduced steric hindrance. pbworks.comedubirdie.comsavitapall.com In the case of anisole (B1667542) (methoxybenzene), nitration also strongly favors the para position.
Considering the substitution pattern of this compound, the positions ortho and para to the strongly activating methoxy group are C4 and C6. The C2 position is already occupied by the bromo group. Therefore, electrophilic attack is anticipated to occur at either the C4 or C6 position. Between these two, the C6 position is sterically hindered by the adjacent methyl acetate group at C1. Consequently, the nitration of this compound is expected to proceed with high regioselectivity, yielding the nitro group at the C4 position. This is further supported by patent literature describing the nitration of 4-substituted halogenated benzenes to produce 2-nitro-4-substituted phenylacetic acid derivatives. google.com
A typical nitration procedure would involve the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions to prevent dinitration and side reactions. edubirdie.comsavitapall.com
Sulfonation Studies:
Similar to nitration, specific sulfonation studies on this compound are not readily found. However, the principles of electrophilic aromatic substitution suggest a similar directive influence of the substituents. Sulfonation is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃) or concentrated sulfuric acid. The electrophile in this reaction is sulfur trioxide (SO₃).
Based on the directing effects of the methoxy and bromo groups, the sulfonic acid group (-SO₃H) is expected to be introduced at the positions activated by the methoxy group, which are C4 and C6. As with nitration, the C4 position is sterically more accessible than the C6 position. Therefore, the major product of sulfonation is predicted to be the corresponding sulfonic acid derivative at the C4 position. It is worth noting that sulfonation can sometimes be reversible, and the product distribution can be influenced by reaction conditions such as temperature and reaction time.
The following table summarizes the predicted outcomes for the nitration and sulfonation of this compound based on the analysis of related reactions.
Table 1: Predicted Aromatic Ring Functionalization Reactions of this compound
| Reaction | Reagents | Predicted Major Product | Rationale |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Methyl 2-(2-bromo-4-nitro-5-methoxyphenyl)acetate | The methoxy group is a strong ortho, para-director, and the C4 position is sterically favored over the C6 position. |
| Sulfonation | Fuming H₂SO₄ (SO₃) | Methyl 2-(2-bromo-4-sulfo-5-methoxyphenyl)acetate | The methoxy group directs the incoming electrophile to the para position (C4), which is less sterically hindered than the ortho position (C6). |
In Depth Spectroscopic and Structural Characterization of Methyl 2 2 Bromo 5 Methoxyphenyl Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise connectivity and spatial arrangement of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of Methyl 2-(2-bromo-5-methoxyphenyl)acetate is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl acetate (B1210297) and methoxy (B1213986) groups. Based on the analysis of structurally similar compounds, the expected chemical shifts (δ) in a deuterated chloroform (B151607) (CDCl₃) solvent are as follows:
The aromatic region is expected to show three distinct signals for the protons on the substituted benzene (B151609) ring. The proton ortho to the bromine atom and meta to the methoxy group is likely to appear as a doublet. The proton meta to the bromine and ortho to the methoxy group would also present as a doublet, while the proton situated between the bromo and methoxy substituents would likely be a doublet of doublets.
The aliphatic region of the spectrum would be characterized by two singlets. The singlet for the methylene (B1212753) protons (CH₂) of the acetate group is expected to appear at a distinct chemical shift, and the singlet for the methoxy group (OCH₃) protons will also be clearly identifiable. Another singlet will correspond to the methyl protons (CH₃) of the ester functional group.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (ortho to Br) | ~7.49 | d | ~8.1 |
| Ar-H (ortho to OMe) | ~7.02 | d | ~2.8 |
| Ar-H (meta to Br and OMe) | ~6.77 | dd | ~8.1, ~2.8 |
| CH₂ | ~3.85 | s | - |
| OCH₃ (ester) | ~3.70 | s | - |
| OCH₃ (phenyl) | ~3.81 | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methoxy carbons. The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group will influence the chemical shifts of the aromatic carbons.
The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The aromatic carbons will appear in a specific range, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The carbon atoms bonded to the methoxy group and the acetate side chain will also have distinct resonances. The aliphatic region will contain signals for the methylene carbon and the two methoxy carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~171.0 |
| C-Br | ~110.1 |
| C-OMe | ~159.9 |
| Ar-C (other) | ~133.8, ~115.0, ~105.8 |
| CH₂ | ~40.0 |
| OCH₃ (ester) | ~52.5 |
| OCH₃ (phenyl) | ~55.9 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show cross-peaks between the aromatic protons that are adjacent to each other, confirming their connectivity on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and the carbons to which they are attached. This would definitively assign the proton signals to their corresponding carbon signals, for example, linking the methylene proton signal to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be expected between the methylene protons and the carbonyl carbon, as well as the aromatic carbons.
Vibrational Spectroscopy: Infrared (IR) Absorption Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, the C-O bonds, the aromatic C-H and C=C bonds, and the C-Br bond.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| C=O (Ester) | 1735 - 1750 | Stretching |
| C-O (Ester) | 1000 - 1300 | Stretching |
| Ar C-H | 3000 - 3100 | Stretching |
| Ar C=C | 1450 - 1600 | Stretching |
| C-Br | 500 - 600 | Stretching |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
Electron Ionization Mass Spectrometry (EIMS)
In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.
For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways for this molecule would likely involve:
Loss of the methoxy group (-OCH₃): This would result in a fragment ion with a mass corresponding to [M - 31]⁺.
Loss of the methyl acetate radical (-•CH₂COOCH₃): This would lead to a fragment corresponding to the brominated methoxybenzene cation.
McLafferty rearrangement: If applicable, this could lead to characteristic neutral losses.
Cleavage of the ester group: Fragmentation of the ester can lead to ions corresponding to [M - OCH₃]⁺ and [M - COOCH₃]⁺.
| Fragment Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 258/260 | Molecular ion (with ⁷⁹Br/⁸¹Br isotopes) |
| [M - OCH₃]⁺ | 227/229 | Loss of methoxy radical from the ester |
| [M - COOCH₃]⁺ | 199/201 | Loss of carbomethoxy radical |
| [C₇H₆BrO]⁺ | 185/187 | Bromomethoxybenzyl cation |
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for analyzing polar, thermally labile, and high molecular weight compounds that are not amenable to methods like Electron Ionization (EI) or Chemical Ionization (CI). umd.edu In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, such as m-nitrobenzyl alcohol, which serves to constantly replenish the surface with new sample and absorb most of the incident energy, minimizing sample degradation. umd.edu This sample-matrix mixture is then bombarded by a high-energy beam of neutral atoms, typically argon (Ar) or xenon (Xe), which causes the desorption and ionization of analyte molecules. umd.edu
This technique typically produces quasi-molecular ions, such as [M+H]⁺ (protonated molecule) or [M-H]⁻ (deprotonated molecule), and sometimes molecular ions (M⁺·). umd.edunih.gov The resulting mass spectrum for this compound would be expected to show a characteristic isotopic pattern for bromine-containing compounds. researchgate.net The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have a nearly 1:1 natural abundance, which results in two peaks of almost equal intensity for any bromine-containing ion, separated by two mass units.
For this compound (Molecular Weight: 259.10 g/mol for C₁₀H₁₁⁷⁹BrO₃), the FAB-MS spectrum in positive ion mode would be anticipated to show a prominent [M+H]⁺ ion cluster around m/z 260/262. In studies of similar 4-substituted-1-(methoxymethyl)benzene derivatives, the formation of [M-H]⁺ ions has also been observed in positive ion FAB-MS. nih.gov Fragmentation can also occur, providing structural information. Likely fragmentation pathways for this compound would include the cleavage of the ester group or the methoxy group from the phenyl ring.
Table 1: Predicted Key Ions in FAB-MS of this compound
| Ion Description | Predicted m/z (for ⁷⁹Br/⁸¹Br) |
| Protonated Molecule [M+H]⁺ | 260 / 262 |
| Deprotonated Molecule [M-H]⁺ | 258 / 260 |
| Fragment from loss of ·OCH₃ | 229 / 231 |
| Fragment from loss of ·COOCH₃ | 201 / 203 |
| Tropylium-like ion [C₇H₆BrO]⁺ | 185 / 187 |
Advanced Chromatographic Purity Assessment (e.g., HPLC, UPLC, GC-MS)
The purity of this compound is critical for its use in further chemical synthesis and analysis. Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for this purpose. bldpharm.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented. The fragmentation pattern of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine, is dominated by cleavage of the side chain, resulting in characteristic ions like the benzyl (B1604629) radical cation. psu.edu For this compound, key fragments would likely arise from the α-cleavage of the acetate side chain.
Table 2: Representative Chromatographic Data for Purity Analysis
| Technique | Column | Mobile Phase / Carrier Gas | Detection | Expected Result |
| HPLC | C18, 4.6 x 250 mm, 5 µm | Acetonitrile (B52724):Water gradient | UV at 254 nm | A major peak with a specific retention time, purity >98% |
| UPLC | C18, 2.1 x 100 mm, 1.8 µm | Acetonitrile:Water gradient | UV at 254 nm | Sharper peak than HPLC, faster analysis, purity >98% |
| GC-MS | Capillary (e.g., HP-5MS) | Helium | Mass Spectrometry (EI) | A single major peak with a characteristic mass spectrum |
X-ray Crystallography for Solid-State Molecular Structure Determination in Related Compounds
Studies on derivatives of N-(4-methoxyphenyl)-nitrobenzenesulfonamide reveal how molecular conformation is influenced by different substitution patterns. mdpi.com The crystal structures of these related sulfonamides are stabilized by various intermolecular interactions, including N–H⋯O hydrogen bonds and C–H⋯O interactions, which lead to the formation of complex three-dimensional networks. mdpi.com
In another example, the crystal structures of several methyl (2Z)-(bromophenyl)hydrazinylidene acetate derivatives have been determined. iucr.org These analyses show how molecules are linked in the crystal lattice through interactions such as C—H⋯N and C—H⋯π bonds, forming distinct structural motifs like ribbons or layers. iucr.org The dihedral angles between the phenyl rings in these molecules vary significantly, indicating considerable conformational flexibility. iucr.org The study of crystalline bromine itself under high pressure also highlights how molecular arrangements can change dramatically, leading to different allotropes. aps.org These examples underscore the power of X-ray crystallography to elucidate the detailed solid-state architecture of organic molecules.
Table 3: Illustrative Crystallographic Data for a Related Compound (Methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/c | iucr.org |
| a (Å) | 12.345 (3) | iucr.org |
| b (Å) | 21.098 (5) | iucr.org |
| c (Å) | 12.567 (3) | iucr.org |
| β (°) | 115.34 (3) | iucr.org |
| Volume (ų) | 2954.1 (12) | iucr.org |
| Key Intermolecular Interactions | C—H⋯N, C—H⋯π | iucr.org |
Computational Chemistry and Theoretical Investigations of Methyl 2 2 Bromo 5 Methoxyphenyl Acetate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the microscopic world of molecules. These calculations can predict a molecule's geometry, electronic distribution, and other properties with a high degree of accuracy.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing the geometry of a molecule to its lowest energy state.
For Methyl 2-(2-bromo-5-methoxyphenyl)acetate, a DFT calculation would begin with an initial guess of the molecular geometry. The calculation then iteratively solves the Kohn-Sham equations to minimize the total energy of the system, thereby predicting the most stable arrangement of the atoms. This process yields optimized bond lengths, bond angles, and dihedral angles. While specific data for the target molecule is not available, a hypothetical optimized geometry would be determined. For instance, DFT calculations have been successfully used to study the geometry of related molecules, providing reliable structural information.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) |
| C-Br Bond Length | ~1.90 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| C=O (ester) Bond Length | ~1.21 Å |
| C-O (ester) Bond Length | ~1.34 Å |
| Phenyl Ring C-C Bond Lengths | ~1.39 - 1.41 Å |
| O-C-C (ester) Bond Angle | ~109° |
| C-C=O (ester) Bond Angle | ~124° |
| Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups. |
Computational methods are also instrumental in predicting the spectroscopic signatures of molecules, which is crucial for their identification and characterization.
NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. This is typically done using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. The predicted chemical shifts can then be compared with experimental spectra to confirm the molecular structure. For this compound, such calculations would provide a theoretical spectrum that aids in the assignment of experimental peaks.
Vibrational Spectroscopy (IR and Raman): DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculation of the Hessian matrix (the second derivative of the energy with respect to atomic coordinates) yields the vibrational modes and their corresponding frequencies. These theoretical spectra are invaluable for interpreting experimental data.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a key tool for investigating reaction mechanisms. For this compound, which is used as an intermediate in chemical synthesis, understanding its reaction pathways is of significant interest. For example, a patent has described its use in the synthesis of a urolithin derivative. google.com
Theoretical calculations can be used to map out the potential energy surface of a reaction involving this molecule. This involves locating the transition state structures and calculating the activation energies for different possible pathways. Such studies can reveal the most likely mechanism for a given reaction, providing insights that can be used to optimize reaction conditions and improve yields. For instance, DFT studies have been used to investigate the mechanism of transmethylation in anisole (B1667542), a related compound. rsc.org
Conformational Analysis and Stability Studies
Molecules with rotatable bonds, like this compound, can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
Computational methods can be used to systematically explore the conformational space of the molecule. By rotating the single bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. This allows for the identification of the global minimum energy conformation and other low-energy conformers. Theoretical studies on substituted piperidines have demonstrated the crucial role of conformation in determining biological activity, a principle that could be relevant for derivatives of the title compound. nih.gov
Prediction of Chemical Reactivity Descriptors
Quantum chemical calculations can provide a range of descriptors that help in understanding and predicting the chemical reactivity of a molecule. These descriptors are derived from the electronic structure and provide insights into how the molecule will interact with other chemical species.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It shows regions of positive and negative electrostatic potential, which correspond to areas that are likely to be attacked by nucleophiles and electrophiles, respectively. For this compound, the MEP would highlight the electrophilic and nucleophilic sites, guiding the prediction of its reactivity in various chemical reactions. Studies on other aromatic compounds have shown the utility of MEP in understanding electrophilic substitution reactions. mdpi.com
Methyl 2 2 Bromo 5 Methoxyphenyl Acetate As a Pivotal Intermediate in Complex Organic Synthesis
Synthesis of Advanced Pharmaceutical Intermediates and Drug Molecules
The strategic placement of a bromine atom and an acetate (B1210297) group on the methoxy-activated benzene (B151609) ring makes Methyl 2-(2-bromo-5-methoxyphenyl)acetate a versatile precursor for pharmaceutical intermediates. Phenylacetic acid derivatives are core components of many active pharmaceutical ingredients (APIs). For instance, the closely related compound, methyl 2-(2-bromophenyl)acetate, serves as a reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine, a degradation product of the antipsychotic drug Asenapine. chemicalbook.com
The structure of this compound is particularly well-suited for the synthesis of drug molecules containing a benzofuran (B130515) moiety, a common scaffold in medicinal chemistry. scienceopen.com One prominent example is the antidepressant drug Vilazodone, which features a 5-(piperazin-1-yl)benzofuran-2-carboxamide (B143904) core. researchgate.netresearchgate.net While various synthetic routes to Vilazodone exist, many rely on the construction of the benzofuran ring as a key step. researchgate.netgoogle.com this compound can serve as a starting material for the benzofuran core of such molecules through an intramolecular cyclization, as will be detailed in section 6.2.2. The resulting benzofuran can then be further functionalized to yield advanced intermediates required for the final drug structure.
The reactivity of the ortho-bromo substituent allows for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. This versatility makes it a valuable intermediate for building libraries of compounds for drug discovery and for synthesizing complex, multi-cyclic drug architectures.
Preparation of Functionalized Aromatic Compounds for Material Science Applications
The reactivity of this compound also extends to the synthesis of specialized organic materials, including monomers for polymerization.
Phenylcyanoacrylates are a class of monomers used in the production of specialty polymers and adhesives. The synthesis of these monomers is typically achieved through the Knoevenagel condensation. nih.gov This reaction involves the condensation of a benzaldehyde (B42025) with an active methylene (B1212753) compound, such as a cyanoacetate (B8463686) ester.
This compound can serve as a precursor for the required aldehyde, 2-bromo-5-methoxybenzaldehyde (B1267466). This conversion involves a two-step process:
Reduction of the Ester: The methyl ester group is first reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
Oxidation of the Alcohol: The resulting 2-(2-bromo-5-methoxyphenyl)ethanol (B1279433) is then oxidized to 2-bromo-5-methoxybenzaldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).
Once the aldehyde is obtained, it can be directly used in the Knoevenagel condensation.
Table 2: Knoevenagel Condensation for Phenylcyanoacrylate Synthesis
| Aldehyde | Active Methylene Compound | Catalyst | Product | Yield (%) |
| 2-bromo-5-methoxybenzaldehyde | Isobutyl cyanoacetate | Piperidine | Isobutyl 2-cyano-3-(2-bromo-5-methoxyphenyl)acrylate | 92 |
Data derived from the synthesis of isobutyl 2-bromo-5-methoxyphenylcyanoacrylate. chemicalbook.com
The resulting monomer, an isobutyl phenylcyanoacrylate (IPCA), can then be copolymerized with other monomers like styrene, using radical initiators, to produce copolymers with specific thermal and physical properties for material science applications. chemicalbook.com
Derivatization for Specialized Chemical Applications
The chemical reactivity of this compound is largely dictated by the aryl bromide moiety, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
The bromine atom on the aromatic ring serves as a versatile handle for introducing a wide array of substituents through well-established palladium-catalyzed cross-coupling reactions. These transformations are pivotal for elaborating the core structure of this compound into more complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. This methodology is widely employed for the synthesis of biaryl compounds. For instance, various aryl and vinyl chlorides have been successfully coupled with organoboron compounds using palladium catalysts, demonstrating the broad applicability of this reaction. researchgate.net The use of specialized phosphine (B1218219) ligands can facilitate the coupling of even sterically hindered substrates. mdpi.com
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgrsc.org This reaction is highly stereoselective, typically affording the E-isomer of the product. A high-temperature Heck coupling of a similar compound, (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile, with ethyl acrylate (B77674) has been reported, showcasing the feasibility of this transformation on related structures. syntheticpages.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of substituted alkynes. This method has been successfully applied to the synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines from a bromo-tetrazine precursor, highlighting its utility in constructing complex heterocyclic systems. researchgate.net Copper-free Sonogashira reactions at room temperature have also been developed, offering milder reaction conditions. nih.gov
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a powerful tool for the synthesis of N-arylamines, which are prevalent in many biologically active compounds. maynoothuniversity.ie The reaction conditions can be tailored to accommodate a wide range of primary and secondary amines. beilstein-journals.org
The following table summarizes the potential derivatization of this compound via these palladium-catalyzed reactions:
| Reaction Type | Coupling Partner | Potential Product Structure |
| Suzuki-Miyaura | Arylboronic acid | Methyl 2-(2-aryl-5-methoxyphenyl)acetate |
| Heck | Alkene | Methyl 2-(2-alkenyl-5-methoxyphenyl)acetate |
| Sonogashira | Terminal alkyne | Methyl 2-(2-alkynyl-5-methoxyphenyl)acetate |
| Buchwald-Hartwig | Amine | Methyl 2-(2-amino-5-methoxyphenyl)acetate |
These derivatization strategies underscore the importance of this compound as a versatile building block for accessing a diverse range of functionalized molecules with potential applications in various fields of chemistry.
Design and Synthesis of Structurally Diverse Chemical Libraries
The generation of chemical libraries containing a multitude of structurally diverse compounds is a cornerstone of modern drug discovery and materials science. This compound is an ideal scaffold for the construction of such libraries due to its inherent functionality, which allows for systematic chemical modifications.
The concept of using versatile building blocks is central to the efficient synthesis of compound libraries. lifechemicals.com Phenolic compounds, for example, are recognized for their utility as building blocks in the assembly of functional materials. nih.gov Similarly, the functional groups present in this compound—the aryl bromide, the methoxy (B1213986) group, and the methyl ester—provide orthogonal handles for diversification.
A common strategy in library synthesis is to start with a core scaffold and introduce diversity by reacting it with a collection of different building blocks. The palladium-catalyzed cross-coupling reactions discussed in the previous section are particularly well-suited for this purpose. By employing a variety of boronic acids in Suzuki-Miyaura couplings, a library of biaryl compounds can be generated. Likewise, a diverse set of alkenes, alkynes, and amines can be introduced via Heck, Sonogashira, and Buchwald-Hartwig reactions, respectively.
The ester functionality of this compound provides an additional point for diversification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to generate a diverse set of amides or esters, respectively.
The following table illustrates a hypothetical library synthesis scheme starting from this compound:
| Core Scaffold | Reaction 1 (Diversification at C2) | Intermediate Library | Reaction 2 (Diversification at Acetate) | Final Library |
| This compound | Suzuki-Miyaura coupling with a set of diverse arylboronic acids | Library of methyl 2-(2-aryl-5-methoxyphenyl)acetates | Hydrolysis to carboxylic acids followed by amide coupling with a set of diverse amines | Library of 2-(2-aryl-5-methoxyphenyl)acetamides |
This combinatorial approach, leveraging the reactivity of the different functional groups on the starting material, allows for the rapid generation of a large number of unique molecules. These libraries can then be screened for desirable biological or material properties, accelerating the discovery process. The use of such building blocks is crucial in hit-to-lead and lead-optimization projects in drug discovery. lifechemicals.com
Role in Agrochemical Precursor Synthesis (Focus on synthetic methodology and chemical structures)
Phenylacetic acid derivatives are important intermediates in the synthesis of various agrochemicals. The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of novel pesticides and herbicides. For instance, 2-bromo-4-methoxyphenylacetic acid, a closely related compound, is utilized in the formulation of herbicides and pesticides. chemimpex.com
The synthetic methodologies employed in the conversion of such precursors into active agrochemical ingredients often involve the modification of both the aromatic ring and the acetic acid side chain. The bromo- and methoxy- substituents on the phenyl ring of this compound can influence the biological activity and selectivity of the final product.
One common synthetic strategy involves the elaboration of the phenylacetic acid core into more complex heterocyclic systems, which are known to exhibit a wide range of biological activities. For example, nicotinic acid derivatives are used in a variety of agrochemicals, including herbicides, insecticides, and fungicides. nih.gov It is conceivable that the 2-bromo-5-methoxyphenylacetic acid moiety could be incorporated into such structures to modulate their activity.
Recent developments in agrochemicals include the synthesis of halogenated compounds, which often exhibit enhanced efficacy. researchgate.net The bromine atom in this compound can be a key feature in the design of such next-generation agrochemicals.
A plausible synthetic route to a hypothetical agrochemical precursor could involve an initial cross-coupling reaction to introduce a new substituent at the 2-position, followed by modification of the ester group. The choice of reactants and reaction conditions would be guided by the desired final structure and its intended biological target.
The following table outlines a potential synthetic pathway from a related compound, 3-bromo-4-methoxyphenylacetic acid, to known natural product and drug-like systems, illustrating the utility of this class of compounds in complex synthesis. nih.gov
| Starting Material | Key Transformation | Intermediate/Product | Relevance |
| 3-Bromo-4-methoxyphenylacetic acid | Multi-step synthesis | Combretastatin A-4 | Natural product with biological activity |
| 3-Bromo-4-methoxyphenylacetic acid | Multi-step synthesis | Verongamine | Natural product with biological activity |
| 3-Bromo-4-methoxyphenylacetic acid | Multi-step synthesis | Model Vancomycin-type systems | Important in medicinal chemistry |
The versatility of bromo-methoxyphenylacetic acid derivatives as synthetic intermediates highlights the potential of this compound as a valuable precursor in the discovery and development of new agrochemicals.
Mechanistic Investigations and Kinetic Studies of Reactions Involving Methyl 2 2 Bromo 5 Methoxyphenyl Acetate
Elucidation of Reaction Pathways and Transition States
Reactions involving the carbon-bromine bond of Methyl 2-(2-bromo-5-methoxyphenyl)acetate, particularly in the context of carbon-carbon or carbon-heteroatom bond formation, are most commonly facilitated by palladium catalysis. The quintessential example is the α-arylation of the ester, a process that shares a mechanistic framework with other cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations. organic-chemistry.orgwikipedia.orgnih.gov
A generalized catalytic cycle for the palladium-catalyzed α-arylation of an ester like this compound with a nucleophile (e.g., an enolate) typically involves the following key steps:
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex (often generated in situ from a Pd(II) precatalyst). libretexts.orglibretexts.org This step involves the cleavage of the C-Br bond and the formation of a new Pd-C and Pd-Br bond, resulting in a square planar palladium(II) intermediate. nih.govuvic.ca Computational studies on similar aryl halides suggest that this step can proceed through different transition states, including a three-centered concerted mechanism or a nucleophilic displacement-type pathway. chemrxiv.orgacs.orgresearchgate.net The exact pathway can be influenced by the nature of the ligand and the electronic properties of the aryl halide. chemrxiv.org For aryl bromides, a concerted oxidative addition is a commonly proposed pathway. uvic.ca
Enolate Formation/Transmetalation: In parallel, a base deprotonates the α-carbon of a suitable coupling partner (if the reaction is an α-arylation of another ester or ketone) to form an enolate. This enolate can then undergo transmetalation with the Pd(II) complex, where the enolate group replaces the bromide ligand on the palladium center. Alternatively, in reactions like the Suzuki coupling, an organoboron reagent undergoes transmetalation. nih.gov
Reductive Elimination: This is the final step in the catalytic cycle, where the two organic fragments (the 2-methoxy-5-(methoxycarbonylmethyl)phenyl group and the coupled partner) are joined together, forming the final product. libretexts.org This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the two coupling partners typically need to be in a cis orientation on the palladium center. libretexts.org
The transition states for these steps are complex, multi-atomic arrangements. For instance, the oxidative addition transition state involves the simultaneous breaking of the C-Br bond and the formation of Pd-C and Pd-Br bonds. uvic.ca Density Functional Theory (DFT) calculations on related systems have been instrumental in modeling these transient structures and determining their relative energies. chemrxiv.orgacs.orgresearchgate.net
Kinetic Analysis of Key Transformation Steps
Kinetic studies are crucial for understanding the rate-determining step (RDS) of a catalytic cycle and for optimizing reaction conditions. While specific kinetic data for reactions of this compound is scarce, analysis of analogous systems provides valuable insights.
In many palladium-catalyzed cross-coupling reactions involving aryl halides, the oxidative addition step is often the rate-determining step. nih.govresearchgate.net The rate of this step is influenced by several factors:
Nature of the Halide: The C-X bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the reactivity in oxidative addition generally follows the trend Ar-I > Ar-Br > Ar-Cl. uvic.carsc.org Thus, the C-Br bond in this compound is expected to be more reactive towards oxidative addition than the corresponding chloride, but less reactive than the iodide.
Electronic Effects: Electron-withdrawing groups on the aryl ring can accelerate the rate of oxidative addition, while electron-donating groups can slow it down. The methoxy (B1213986) group (-OCH₃) at the 5-position is an electron-donating group, which might slightly decrease the rate of oxidative addition compared to an unsubstituted phenyl bromide.
Steric Hindrance: Steric bulk near the bromine atom can hinder the approach of the palladium catalyst and slow down the oxidative addition rate.
Kinetic studies on Suzuki reactions of 4-bromoanisole (B123540) have shown a significant dependence of the reaction rate on temperature and catalyst loading. researchgate.net For instance, increasing the temperature from 70 °C to 120 °C dramatically increased the yield and turnover frequency (TOF). researchgate.net Similarly, in Sonogashira couplings, the activation parameters (enthalpy and entropy of activation) have been determined for various aryl halides, confirming the involvement of the aryl halide in the rate-limiting step. nih.gov
Influence of Catalysts, Solvents, and Ligands on Reaction Mechanisms
The efficiency and outcome of reactions involving this compound are profoundly influenced by the choice of catalyst, solvent, and ligands.
Catalysts: Palladium complexes are the most common catalysts. Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(PPh₃)₂, are effective. libretexts.orgresearchgate.netacs.org The active catalyst is the Pd(0) species, which is either added directly or formed in situ from the reduction of the Pd(II) precatalyst. libretexts.org
Ligands: The choice of ligand is arguably one of the most critical factors in palladium-catalyzed cross-couplings. The ligand stabilizes the palladium center, influences its reactivity, and can control selectivity. For α-arylation of esters and related couplings, bulky, electron-rich phosphine (B1218219) ligands are often superior. organic-chemistry.orgresearchgate.netacs.org
Sterically Hindered Trialkylphosphines: Ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) are highly effective. Their bulk promotes the formation of monoligated, highly reactive Pd(0)L species and accelerates the reductive elimination step. organic-chemistry.org
Biaryl Phosphines: Ligands such as XPhos, SPhos, and RuPhos, developed by the Buchwald group, are exceptionally active for a wide range of cross-coupling reactions, including C-N bond formation (Buchwald-Hartwig amination). wikipedia.orgmit.edu These ligands combine steric bulk with electronic richness to promote efficient catalysis.
The table below summarizes the effect of different ligands on a model palladium-catalyzed α-arylation reaction.
| Ligand | Typical Reaction Conditions | Observed Outcome in Analogous Reactions | Reference |
|---|---|---|---|
| Triphenylphosphine (PPh₃) | Higher temperatures often required | Moderate to good yields, but can be slow. | libretexts.org |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Room temperature to 80 °C | High yields, good for aryl bromides and chlorides. | researchgate.netnih.gov |
| (2-Biphenyl)dicyclohexylphosphine (Cy-JohnPhos) | Mild conditions | Excellent yields in C-N couplings. | mit.edu |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Mild conditions, low catalyst loading | Highly active for a broad range of substrates. | mit.edu |
Solvents: The solvent plays a critical role by solvating the reactants, intermediates, and transition states.
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are commonly used in cross-coupling reactions. nih.govthieme-connect.de They are effective at dissolving the various components of the reaction mixture. In Sₙ2 reactions, polar aprotic solvents can accelerate the rate by solvating the cation of the nucleophilic salt, leaving the anion more "naked" and reactive. blogspot.comlibretexts.org
Polar Protic Solvents: Solvents like methanol (B129727) or water can be used in certain cross-coupling reactions, such as the Suzuki coupling. nih.gov However, in other cases, particularly Sₙ2 reactions, protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate. blogspot.comlibretexts.org
The table below illustrates the general influence of solvent type on nucleophilic substitution reactions, which can be relevant for understanding reactivity in the absence of a metal catalyst.
| Solvent Type | Examples | Effect on Sₙ2 Reactions | Effect on Sₙ1 Reactions | Reference |
|---|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | Decreases rate by solvating nucleophile. | Increases rate by stabilizing carbocation intermediate. | libretexts.orgnih.gov |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Increases rate by solvating cation. | Can be used, but less effective at stabilizing carbocations than protic solvents. | blogspot.comlibretexts.org |
| Nonpolar | Toluene (B28343), Hexane | Slow reaction rates due to poor solubility of ionic reagents. | Very slow reaction rates. | surrey.ac.uk |
Regioselectivity and Stereoselectivity Control in Complex Reactions
Regioselectivity: In reactions involving this compound, regioselectivity can be a key consideration.
α-Arylation: In the palladium-catalyzed α-arylation of the ester enolate, the reaction is highly regioselective for the formation of a bond at the α-carbon. The acidity of the α-proton facilitates deprotonation at this position to form the reactive enolate.
Aromatic Substitution: In electrophilic aromatic substitution reactions on the phenyl ring, the directing effects of the existing substituents would determine the position of the incoming electrophile. The methoxy group is a strong activating, ortho, para-director, while the bromo and acetylmethyl groups are deactivating. libretexts.org However, under the conditions of most cross-coupling reactions, reaction at the C-Br bond is the predominant pathway. In some cases, ortho-bromination of phenolic compounds can be achieved with high selectivity using specific reagents and conditions. mdpi.comnih.gov
Stereoselectivity: If the coupling partner or the final product is chiral, controlling the stereochemistry becomes critical.
Asymmetric α-Arylation: Achieving high enantioselectivity in the α-arylation of esters to create a chiral quaternary center is a significant challenge. The development of chiral phosphine ligands has been a major focus in addressing this. nih.gov For instance, chiral BINOL-derived monophosphine ligands have been successfully used in the palladium-catalyzed asymmetric α-arylation of ester enolates with aryl triflates, achieving high enantiomeric excesses. wipo.int
Asymmetric Hydrogenation: An alternative approach to creating a chiral center α to an ester is through the asymmetric hydrogenation of an α,β-unsaturated precursor. While this is a different reaction type, it is a powerful method for synthesizing chiral esters and related compounds. Catalysts based on rhodium, ruthenium, and more recently, earth-abundant metals like nickel, paired with chiral phosphine ligands (e.g., BenzP*), have demonstrated excellent enantioselectivity (up to 99.4% ee) in the hydrogenation of α-substituted acrylic acids. nih.gov
The control of stereoselectivity in reactions involving this compound would likely rely on the use of a chiral catalyst system, where the chiral ligand environment around the metal center dictates the facial selectivity of the bond-forming step.
Future Directions and Emerging Research Avenues for Methyl 2 2 Bromo 5 Methoxyphenyl Acetate
Development of Sustainable and Green Synthetic Methodologies
The future of chemical manufacturing hinges on the adoption of environmentally benign processes. For the synthesis of Methyl 2-(2-bromo-5-methoxyphenyl)acetate and its derivatives, a shift away from traditional methods that often employ hazardous reagents and generate significant waste is paramount.
Current research in the broader field of aryl acetate (B1210297) synthesis points towards several promising green alternatives. One such avenue is the palladium-catalyzed carbonylation of benzyl (B1604629) acetates, which offers a halogen- and base-free route to alkyl arylacetates. nih.gov This approach, utilizing carbon monoxide at ambient pressure, significantly enhances the sustainability of the process. nih.gov Future research could focus on adapting this methodology for the direct synthesis of this compound, potentially starting from a corresponding benzyl alcohol derivative.
Furthermore, the principles of green chemistry, such as maximizing atom economy, using safer solvents, and employing catalytic over stoichiometric reagents, will be central to developing new synthetic protocols. researchgate.netrsc.orgbiosynth.com For instance, exploring the use of water as a solvent, or employing solvent-free reaction conditions, could drastically reduce the environmental footprint of its synthesis. rsc.org The application of alternative energy sources like microwave irradiation or ultrasound, which can accelerate reaction times and improve yields, also presents a fertile area for investigation. researchgate.netrsc.org
Key Research Objectives for Sustainable Synthesis:
Development of a catalytic system for the direct carbonylation of a suitable precursor to yield this compound.
Investigation of aqueous-phase or solvent-free synthesis routes.
Application of microwave-assisted or sonochemical methods to improve reaction efficiency and reduce energy consumption.
Exploration of Novel Chemical Transformations and Derivatizations
The bromine atom on the aromatic ring of this compound is a key functional handle for a wide array of chemical transformations, particularly cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures.
Future research will likely focus on leveraging this reactivity in various catalytic cycles. The Suzuki-Miyaura coupling, for example, would allow for the introduction of a wide range of aryl and vinyl groups at the 2-position, leading to novel biaryl and stilbene (B7821643) derivatives. Similarly, the Heck reaction could be employed to introduce alkenyl substituents. The development of dual catalytic systems for cross-electrophile coupling presents another exciting frontier, enabling the sequential and selective formation of multiple carbon-carbon bonds. nih.gov
Beyond cross-coupling, the derivatization of the ester group and the aromatic ring opens up further possibilities. Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(2-bromo-5-methoxyphenyl)acetic acid, provides a precursor for the synthesis of amides, peptides, and other acid derivatives. uni.lu The methoxy (B1213986) group can also be a site for modification, although it is generally less reactive than the bromine atom.
Potential Novel Transformations and Derivatizations:
| Reaction Type | Reagents/Catalysts | Potential Products |
| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst, Base | 2-Aryl-5-methoxyphenylacetates |
| Heck Reaction | Alkenes, Palladium catalyst, Base | 2-Alkenyl-5-methoxyphenylacetates |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | 2-Amino-5-methoxyphenylacetates |
| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst, Base | 2-Alkynyl-5-methoxyphenylacetates |
| Ester Hydrolysis | Acid or Base | 2-(2-bromo-5-methoxyphenyl)acetic acid |
| Amidation | Amines, Coupling agents | 2-(2-bromo-5-methoxyphenyl)acetamides |
Integration into Advanced Materials and Nanoscience Research as a Building Block
The structural features of this compound make it an attractive building block for the synthesis of advanced materials and for applications in nanoscience. The aromatic core can be incorporated into polymer backbones or as pendant groups to impart specific properties.
One promising area is the use of its derivatives in polymerization reactions. For instance, after conversion to a suitable monomer, such as a styrenic or acrylic derivative, it could be used in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgrsc.org The presence of the bromo and methoxy groups can influence the electronic properties, solubility, and thermal stability of the resulting polymers.
The ability to undergo cross-coupling reactions also allows for the synthesis of conjugated polymers. These materials are of great interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 2-bromo-5-methoxyphenylacetate unit could be strategically incorporated into a polymer chain to fine-tune its optoelectronic properties.
In nanoscience, molecules derived from this compound could be used as ligands for the surface functionalization of nanoparticles, influencing their stability, dispersibility, and catalytic activity.
Expanding its Role as a Versatile Synthetic Synthon in Diverse Chemical Disciplines
A synthon is a conceptual unit within a molecule that aids in the planning of a synthesis. This compound and its derivatives are poised to become increasingly valuable synthons in various fields, including medicinal chemistry, agrochemistry, and the total synthesis of natural products.
In medicinal chemistry, the 2-aryl- and 2-heteroaryl-acetic acid moieties are present in a number of biologically active compounds. The ability to easily diversify the structure of this compound through cross-coupling reactions makes it an ideal starting point for the generation of libraries of compounds for drug discovery programs. For example, derivatives of bromophenols have shown antioxidant and anticancer activities. uni.lu
In agrochemical research, the development of new herbicides, fungicides, and insecticides often relies on the synthesis and screening of novel chemical entities. The structural motifs accessible from this compound could lead to the discovery of new crop protection agents.
Furthermore, in the realm of total synthesis, this compound can serve as a key building block for the construction of complex natural products that contain the 2-methoxyphenylacetic acid framework or related structures. Its pre-installed functional groups allow for strategic bond formations and manipulations throughout a synthetic sequence.
Q & A
Basic: What are the established synthetic methodologies for Methyl 2-(2-bromo-5-methoxyphenyl)acetate, and what reaction conditions are critical for achieving high purity?
Answer:
this compound is typically synthesized via esterification or alkylation reactions. A common route involves reacting 2-bromo-5-methoxyphenylacetic acid with methanol under acid catalysis (e.g., sulfuric acid or thionyl chloride). Key considerations include:
- Temperature control : Maintain 60–80°C to avoid side reactions like demethylation or bromine displacement.
- Catalyst selection : Use anhydrous conditions to prevent hydrolysis of the ester group.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol ensures high purity .
For brominated intermediates, similar protocols to Methyl 5-(2-bromoacetyl)-2-propoxy-benzoate (e.g., bromination using NBS or Br₂ in controlled environments) can be adapted .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?
Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy : Strong C=O stretch at ~1740 cm⁻¹ and C-O ester vibrations at ~1200 cm⁻¹.
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 273 (C₁₀H₁₀BrO₃⁺) with fragmentation patterns reflecting bromine loss .
Advanced: How can researchers address contradictory data between experimental and theoretical NMR spectra of this compound?
Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or computational approximations. Mitigation strategies include:
- Deuterated solvent calibration : Ensure solvent peaks do not overlap with analyte signals.
- X-ray crystallography : Validate molecular geometry using SHELX-refined structures (e.g., related compounds in ).
- DFT calculations : Optimize computational models (B3LYP/6-31G*) to account for solvent polarity and relativistic effects from bromine .
Advanced: What experimental design considerations are crucial for optimizing the synthesis of this compound under varying catalytic conditions?
Answer:
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for esterification efficiency vs. Brønsted acids (H₂SO₄).
- Reaction monitoring : Use TLC/HPLC to track intermediate formation and avoid over-bromination.
- Scale-up : Implement continuous flow reactors to enhance mixing and heat transfer, improving yield by 15–20% .
Advanced: In crystallographic studies of this compound derivatives, how does the SHELX software suite facilitate structure refinement, and what challenges arise during data interpretation?
Answer:
SHELX (via SHELXL) refines structures using least-squares minimization and electron density maps. Key steps:
- Data collection : High-resolution (<1.0 Å) X-ray data reduces R-factor errors (e.g., R₁ < 0.05 in ).
- Challenges :
- Disordered atoms : Manually adjust occupancy for bromine or methoxy groups.
- Twinning : Use TWIN/BASF commands to model overlapping lattices.
Example Crystallographic Data (from a related compound ):
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| a, b, c (Å) | 7.5845, 14.7024, 18.1433 |
| β (°) | 98.753 |
| R₁ | 0.0389 |
Advanced: How can computational chemistry be integrated to predict the reactivity and regioselectivity of this compound in further derivatization reactions?
Answer:
- DFT/MO analysis : Calculate Fukui indices to identify electrophilic (C-Br) and nucleophilic (ester carbonyl) sites.
- Solvent modeling : Use COSMO-RS to simulate polar aprotic solvent effects on SN2 vs. SN1 pathways.
- Transition state analysis : Identify energy barriers for bromine substitution using QM/MM hybrid methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
